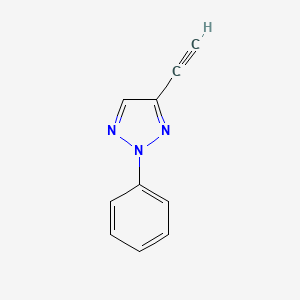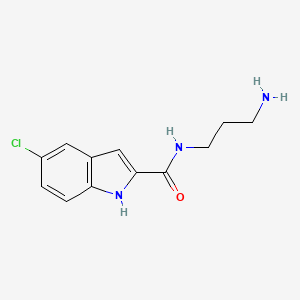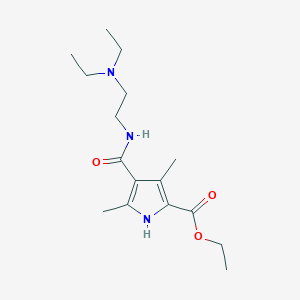![molecular formula C9H8F3NO2 B2515519 (2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propanoic acid CAS No. 2248188-12-5](/img/structure/B2515519.png)
(2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propanoic acid, also known as TFP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFP is a pyridine derivative that is widely used in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Wirkmechanismus
(2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propanoic acid acts as a competitive inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidine nucleotides. By inhibiting DHODH, (2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propanoic acid disrupts the de novo synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. This leads to the inhibition of cell proliferation and ultimately cell death.
Biochemical and Physiological Effects:
(2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propanoic acid has been shown to have anti-cancer, anti-inflammatory, and anti-viral effects. In cancer cells, (2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propanoic acid inhibits cell proliferation and induces apoptosis. In inflammatory cells, (2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propanoic acid inhibits the production of pro-inflammatory cytokines. In viral-infected cells, (2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propanoic acid inhibits viral replication.
Vorteile Und Einschränkungen Für Laborexperimente
(2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propanoic acid has several advantages as a research tool. It is a highly specific inhibitor of DHODH and does not affect other enzymes involved in pyrimidine nucleotide synthesis. It is also easy to synthesize and has high purity. However, (2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propanoic acid has some limitations. It is relatively expensive compared to other research tools, and its effects may vary depending on the cell type and experimental conditions.
Zukünftige Richtungen
There are several future directions for the research on (2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propanoic acid. One direction is to explore its potential as a therapeutic agent for various diseases, including cancer, inflammatory diseases, and viral infections. Another direction is to investigate its effects on the gut microbiome, as DHODH is also expressed in gut bacteria. Additionally, (2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propanoic acid can be used as a tool to study the role of pyrimidine nucleotides in various cellular processes. Finally, the synthesis of (2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propanoic acid derivatives with improved potency and selectivity can be explored.
Synthesemethoden
(2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propanoic acid can be synthesized through various methods, including the reaction of 2,4-difluoropyridine with ethyl 2-bromoacetate, followed by hydrolysis and decarboxylation. Another method involves the reaction of 2,4-difluoropyridine with ethyl trifluoropyruvate, followed by hydrolysis and decarboxylation. Both methods yield (2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propanoic acid with high purity.
Wissenschaftliche Forschungsanwendungen
(2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propanoic acid has been extensively used in scientific research due to its potential applications in various fields. In the pharmaceutical industry, (2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propanoic acid is used as a building block for the synthesis of drug molecules. It has been used in the synthesis of anti-cancer drugs, anti-inflammatory drugs, and anti-viral drugs. (2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propanoic acid is also used in the synthesis of agrochemicals, such as herbicides and insecticides. In materials science, (2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propanoic acid is used as a precursor for the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).
Eigenschaften
IUPAC Name |
(2R)-2-[4-(trifluoromethyl)pyridin-2-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-5(8(14)15)7-4-6(2-3-13-7)9(10,11)12/h2-5H,1H3,(H,14,15)/t5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACISDHWGBOMCQC-RXMQYKEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CC(=C1)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NC=CC(=C1)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2515437.png)
![(E)-methyl 3-methyl-2-((4-((3-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2515438.png)


![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-3,4-difluorobenzamide](/img/structure/B2515445.png)
methylidene}anilinium iodide](/img/structure/B2515446.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2515448.png)
![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2515449.png)
![3-(3-Methoxyphenyl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2515450.png)

![1-(4-ethylphenyl)-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2515453.png)
![Methyl 2-{[3-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}butanoate](/img/structure/B2515455.png)
![[(1S,5S,6S,9S,11R,12S,13S,14R,15R)-6-(Furan-3-yl)-14-hydroxy-5,12,16,16-tetramethyl-8,21-dioxo-7,10,17-trioxahexacyclo[13.3.3.01,15.02,12.05,11.09,11]henicos-19-en-13-yl] 3-methylbutanoate](/img/structure/B2515456.png)
